molecular formula C₁₂H₁₄Cl₂N₂O₇S B1144598 1-O-Methylsulfonyl (S,S)-Chloramphenicol CAS No. 400835-38-3

1-O-Methylsulfonyl (S,S)-Chloramphenicol

Cat. No.: B1144598
CAS No.: 400835-38-3
M. Wt: 401.22
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Methylsulfonyl (S,S)-Chloramphenicol is a semisynthetic derivative of the broad-spectrum antibiotic Chloramphenicol, specifically designed for research applications. Chloramphenicol exerts its bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . Its binding at the peptidyl transferase center (PTC) in the 23S rRNA prevents the correct positioning of the aminoacyl-tRNA, effectively suppressing peptide bond formation . This derivative is a valuable chemical tool for probing the plasticity of the ribosomal catalytic center and for studying the mechanisms of antibiotic action and resistance . Researchers utilize such modified analogs to explore structure-activity relationships, with the goal of overcoming common resistance mechanisms such as enzymatic inactivation by chloramphenicol acetyltransferases (CATs) . The structural modification in this compound makes it a crucial intermediate in the synthesis of novel Chloramphenicol analogs aimed at developing agents with improved pharmacological properties and reduced toxicity profiles . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

400835-38-3

Molecular Formula

C₁₂H₁₄Cl₂N₂O₇S

Molecular Weight

401.22

Synonyms

(1S,2S)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl Methanesulfonate;  2,2-Dichloro-N-[(1S,2S)-1-(hydroxymethyl)-2-[(methylsulfonyl)oxy]-2-(4-nitrophenyl)ethyl]-acetamide

Origin of Product

United States

Molecular Mechanism of Action of 1 O Methylsulfonyl S,s Chloramphenicol and Its Phenicol Parent/analogs

Ribosomal Binding and Inhibition of Protein Synthesis

The core mechanism involves the binding of these compounds to the ribosome, which leads to a halt in the elongation of the polypeptide chain. wikipedia.org

Chloramphenicol (B1208) and its derivatives act by binding to the 50S subunit, which is the larger of the two subunits that make up a bacterial ribosome. wikipedia.orgyoutube.comla.gov This interaction is reversible. youtube.comdrugbank.com The binding site is located at the peptidyl transferase center (PTC), a critical region of the 50S subunit responsible for forming peptide bonds between amino acids. nih.govnih.govnih.govpnas.org By occupying this site, the antibiotic interferes with the proper positioning of the aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing protein chain. pnas.orgresearchgate.net

The binding of chloramphenicol and its analogs to the 50S subunit directly inhibits the peptidyl transferase activity. wikipedia.orgyoutube.comla.gov This enzymatic function, catalyzed by the 23S rRNA component of the 50S subunit, is responsible for the formation of peptide bonds, the fundamental links in a protein chain. youtube.com By blocking this step, the antibiotic effectively prevents the elongation of the polypeptide chain, thereby halting protein synthesis. wikipedia.orgyoutube.com It is important to note that chloramphenicol is primarily bacteriostatic, meaning it stops bacterial growth, but it can be bactericidal at high concentrations or against highly susceptible bacteria. la.govdrugbank.com

Chemical modifications to the parent chloramphenicol molecule can significantly alter its binding affinity for the ribosome. The introduction of different chemical groups can either enhance or decrease the compound's effectiveness. For instance, some aminoacyl derivatives of chloramphenicol have been shown to exhibit a stronger affinity for the ribosome compared to the original compound. nih.govosti.gov Specifically, an L-histidyl analogue of chloramphenicol was found to bind to the ribosome with an affinity ten times greater than that of chloramphenicol itself. nih.govosti.gov Similarly, a triphenylphosphonium analog of chloramphenicol demonstrated an approximately 5-fold stronger affinity for the bacterial ribosome. nih.gov

Conversely, other modifications can lead to a decrease in inhibitory properties despite the affinity. nih.gov The derivatization of chloramphenicol can also shift the drug's target. For example, certain enone and enal analogues of chloramphenicol have been found to inhibit the biosynthesis of the bacterial cell wall instead of targeting protein synthesis. researchgate.netnih.gov The specific impact of the 1-O-Methylsulfonyl group on ribosomal binding affinity would depend on how this particular modification influences the interactions with the ribosomal binding pocket. The methylsulfonyl group present in thiamphenicol (B1682257) and florfenicol (B1672845), which are analogs of chloramphenicol, contributes to their interaction with the ribosome.

Table 1: Comparative Ribosomal Binding Affinities of Chloramphenicol Analogs
CompoundModificationRelative Binding Affinity (Compared to Chloramphenicol)
ChloramphenicolParent Compound1x
L-histidyl analogueAminoacyl derivatization10x higher
Triphenylphosphonium analogueTriphenylphosphonium derivatization~5x higher

Identification of Specific Binding Sites and Molecular Interactions (e.g., with 23S rRNA nucleotides)

Detailed structural studies have identified the specific nucleotides within the 23S rRNA that are crucial for the binding of chloramphenicol. The drug settles into a crevice within the peptidyl transferase center. nih.gov Key interactions have been noted with nucleotides A2451 and A2452, which are directly involved in preventing peptide bond formation. wikipedia.org Other important nucleotides in the binding site include G2061, C2452, U2504, G2505, and U2506. nih.gov In E. coli, chemical footprinting experiments have shown that in the presence of chloramphenicol, nucleotides A2059, A2062, G2505, and U2506 are protected, while A2058 and A2451 show enhanced reactivity. nih.gov Mutations in these key nucleotides can confer resistance to the antibiotic. nih.gov For example, a G2061A mutation in E. coli 23S rRNA is associated with chloramphenicol resistance. researchgate.net

The p-nitrobenzyl group of chloramphenicol is thought to form a π-stacking interaction with the base of C2452. nih.gov The binding of chloramphenicol can also be stabilized by interactions with the nascent polypeptide chain. Specifically, CH-π interactions between the alanine or threonine side chain of the growing peptide and the nitrophenyl ring of chloramphenicol can enhance the drug's binding affinity. researchgate.net

Table 2: Key 23S rRNA Nucleotides in the Chloramphenicol Binding Site (E. coli numbering)
NucleotideRole in InteractionObserved Effect with Chloramphenicol
A2451Direct binding, prevention of peptide bond formationEnhanced reactivity
A2452Direct binding, prevention of peptide bond formation-
C2452π-stacking interaction with p-nitrobenzyl group-
G2061Part of the binding siteMutation (G2061A) confers resistance
U2504Forms part of the binding crevice-
G2505Forms part of the binding creviceProtection
U2506Forms part of the binding creviceProtection
A2058-Enhanced reactivity
A2059-Protection
A2062-Protection

Exploration of Ancillary or Alternative Molecular Targets (e.g., bacterial cell wall biosynthesis)

While the primary target of chloramphenicol is unequivocally the bacterial ribosome, research into its derivatives has revealed the potential for alternative molecular targets. As mentioned, certain α,β-unsaturated carbonyl derivatives of chloramphenicol have been shown to inhibit the biosynthesis of the bacterial cell wall rather than protein synthesis. nih.gov These compounds were found to cause significant damage to the cell envelope of Staphylococcus aureus by interfering with the early stages of peptidoglycan biosynthesis. nih.gov This suggests that modifications to the chloramphenicol scaffold can fundamentally alter the drug's mechanism of action, redirecting it from translation to cell wall synthesis.

Additionally, some studies have suggested that chloramphenicol itself may have secondary effects on other cellular processes. For instance, it has been reported to affect ribosome assembly by disrupting the balance of ribosomal proteins. mdpi.com However, the primary and most clinically relevant mechanism of action for chloramphenicol and its closely related analogs remains the inhibition of protein synthesis via binding to the 50S ribosomal subunit.

Preclinical Biological Activity Investigations of 1 O Methylsulfonyl S,s Chloramphenicol

In Vitro Antimicrobial Spectrum and Potency

No research data was identified for the in vitro antimicrobial spectrum and potency of 1-O-Methylsulfonyl (S,S)-Chloramphenicol.

Activity Against Gram-Positive Bacterial Strains

Information regarding the activity of this compound against Gram-positive bacterial strains is not available in the reviewed literature.

Activity Against Gram-Negative Bacterial Strains

There is no available data on the activity of this compound against Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Determinations in Research Settings

No studies determining the Minimum Inhibitory Concentration (MIC) for this compound have been found.

Efficacy against Antibiotic-Resistant Bacterial Strains

No data exists in the scientific literature regarding the efficacy of this compound against antibiotic-resistant bacterial strains.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

There is no published research on the activity of this compound against MRSA.

Activity against Other Multi-Drug Resistant (MDR) Pathogens

Information on the activity of this compound against other multi-drug resistant pathogens could not be located.

Research on Non-Antimicrobial Biological Activities of the Chloramphenicol (B1208) Scaffold (e.g., antiproliferative activity)

The chloramphenicol scaffold has emerged as a promising template for the development of novel therapeutic agents beyond its traditional antibacterial role. mdpi.comresearchgate.net Researchers have increasingly explored the potential of chloramphenicol and its derivatives for other biological activities, most notably for their antiproliferative effects against various cancer cell lines. nih.govmdpi.com This has been driven by the understanding that chloramphenicol can inhibit mitochondrial protein synthesis, a process that can be crucial for the survival and proliferation of certain cancer cells. nih.govnih.gov

Early investigations into the broader biological effects of chloramphenicol revealed its potential to induce mitochondrial stress, which in some contexts, could be harnessed for anticancer therapy. nih.gov Studies have demonstrated that chloramphenicol can be cytotoxic to multiple myeloma cells by significantly suppressing cellular ATP levels. nih.govresearchgate.net Furthermore, it has been observed to inhibit the formation of tumor-spheres in MCF7 breast cancer cells. nih.gov

Building on these initial findings, the synthesis of novel chloramphenicol derivatives has become a key strategy to enhance antiproliferative potency and selectivity. mdpi.comnih.gov A significant area of this research has focused on creating conjugates of the chloramphenicol base with other molecules, such as polyamines. nih.govmdpi.com These modifications are designed to exploit specific transport mechanisms present in cancer cells, thereby increasing the intracellular concentration of the cytotoxic agent. nih.gov

Several of these new chemical entities have shown promising results in preclinical studies. For instance, certain chloramphenicol-polyamine conjugates have exhibited significant toxicity against cancer cell lines such as HS-Sultan, Jurkat, and the human mesothelioma cell line ZL34, while demonstrating minimal toxicity to healthy human cells. nih.gov The proposed mechanism for this selective anticancer activity is the inhibition of mitochondrial protein synthesis within the cancer cells. nih.gov In some cases, novel conjugates have been developed that possess anticancer activity without any significant antibacterial effect, highlighting the potential to separate these two biological activities. mdpi.com

The exploration of the chloramphenicol scaffold for non-antimicrobial applications is an active and evolving field of research. researchgate.net The primary goal is to leverage the core structure of chloramphenicol to design new compounds with improved pharmacological properties and selective action against cancer cells. mdpi.comnih.gov

Data on the Antiproliferative Activity of Chloramphenicol and its Derivatives

The following table summarizes key findings from preclinical studies on the antiproliferative effects of chloramphenicol and its analogs.

Compound/DerivativeCell Line(s)Key FindingsReference(s)
Chloramphenicol Multiple Myeloma CellsCytotoxic; sharply suppressed ATP levels at concentrations ≥ 25 μg/mL. nih.govresearchgate.net
Chloramphenicol MCF7 (Breast Cancer)Inhibited tumor-sphere formation with an IC50 of approximately 200 μΜ. nih.gov
Chloramphenicol-Polyamine Conjugates HS-Sultan, Jurkat, ZL34Toxic to cancer cells with low to negligible toxicity against healthy human cells. nih.gov
Novel Chloramphenicol Conjugate (Compound 4) Not specifiedShowed anticancer activity without affecting bacterial growth. mdpi.com

Structure Activity Relationship Sar Studies for 1 O Methylsulfonyl S,s Chloramphenicol

Impact of the Methylsulfonyl Group on Biological Activity and Ribosomal Interaction

The biological target for this class of antibiotics is the 50S ribosomal subunit, where they bind to the peptidyl transferase center (PTC) and inhibit peptide bond formation. nih.govnih.govpatsnap.comyoutube.com Chloramphenicol (B1208) itself binds in a crevice in the A-site of the PTC, with its nitrobenzyl ring forming interactions with nucleotides of the 23S rRNA. nih.gov The substitution of the nitro group with a methylsulfonyl group, as seen in thiamphenicol (B1682257) and florfenicol (B1672845), alters these interactions but does not abolish the fundamental mechanism of action. nih.govmdpi.com Studies on pyrrole (B145914) analogues of chloramphenicol, where the p-nitrophenyl moiety was replaced by 1-methylsulfonylpyrrole, resulted in a compound with in vitro activity similar to thiamphenicol, indicating that the p-nitrobenzene ring can be replaced by other aromatic systems carrying a sulfonyl group without a complete loss of function. nih.gov

In the specific case of 1-O-Methylsulfonyl (S,S)-Chloramphenicol, the methylsulfonyl group is located on the propanediol (B1597323) side chain, not the aromatic ring. This modification would directly affect the interactions at the heart of the PTC. The hydroxyl groups of chloramphenicol are crucial for its binding and activity. The addition of a methylsulfonyl group at the 1-O-position would introduce a bulky substituent that could sterically hinder the proper accommodation of the antibiotic within the narrow binding crevice of the ribosome, potentially disrupting key hydrogen bonds and leading to reduced biological activity. nih.govpnas.org

Significance of the (S,S) Stereochemistry on Biological Efficacy

The stereochemistry of chloramphenicol is fundamentally critical to its antibacterial efficacy. The naturally occurring and biologically active form of the antibiotic is the D-threo isomer, which corresponds to the (1R,2R) configuration. mdpi.comnih.govmdpi.compioneerpublisher.com This specific three-dimensional arrangement is essential for the molecule to fit precisely into its binding site on the bacterial ribosome.

The other three stereoisomers are largely inactive. mdpi.com Specifically, the (1S,2S) or S,S-(+)-enantiomer, which is the mirror image of the active form, exhibits minimal antibacterial effect, possessing only about 0.5% of the activity of the (1R,2R) isomer. researchgate.net The erythro-diastereomers (R,S and S,R) are also devoid of antibacterial activity. researchgate.net

This stark difference in efficacy underscores the highly specific nature of the drug-target interaction. The precise spatial orientation of the p-nitrophenyl group, the propanediol hydroxyl groups, and the dichloroacetyl tail of the (1R,2R) isomer is required for optimal binding to the PTC of the ribosome and subsequent inhibition of protein synthesis. Research has also indicated that bacterial metabolism can be stereoselective; one study demonstrated that an environmental bacterial strain could extensively metabolize the active R,R-(-)-chloramphenicol, while the S,S-(+)-isomer was not transformed. nih.gov Therefore, a compound based on the (S,S) stereoisomer, such as this compound, is expected to have profoundly diminished biological efficacy compared to its (R,R) counterpart.

Role of the 1-O-Substitution in Modulating Activity

The 2-amino-1,3-propanediol (B45262) moiety of chloramphenicol is a critical component for its biological function, and modifications at the 1- and 3-hydroxyl positions can significantly modulate activity. nih.gov Early SAR studies indicated that substitutions on this part of the molecule often lead to a severe loss of biological activity. nih.gov

The primary hydroxyl group at the C-3 position is particularly important. Its acetylation by the enzyme chloramphenicol acetyltransferase (CAT) is a primary mechanism of bacterial resistance, as it renders the drug unable to bind to the ribosome. pnas.org This is circumvented in florfenicol by replacing this hydroxyl group with a fluorine atom. nih.gov

While the 3-OH group is a known site of inactivation, the 1-OH group is also involved in binding. Studies on O-acyl derivatives have shown that monoacylation of either the 1- or 3-hydroxy group can alter activity, though not always negatively. For instance, some 1-O-acyl derivatives retained or even showed slightly enhanced activity against certain mycobacterial strains compared to the parent chloramphenicol. mdpi.comnih.gov However, it has also been noted that bulky substitutions at positions 1 and 3 can have an adverse effect. nih.gov Given that a methylsulfonyl group is relatively large, its placement at the 1-O-position would likely interfere with the precise fit of the molecule into the ribosomal binding pocket, thereby reducing or eliminating its inhibitory activity.

Comparison of SAR with Other Chloramphenicol Derivatives (e.g., Thiamphenicol, Florfenicol)

The SAR of this compound can be understood by comparing its structural elements to those of established derivatives like thiamphenicol and florfenicol. These analogues were developed to overcome the limitations of chloramphenicol, such as toxicity and bacterial resistance. nih.gov

Thiamphenicol differs from chloramphenicol by the substitution of the p-nitro group with a p-methylsulfonyl group. This change reduces the risk of aplastic anemia associated with chloramphenicol but also generally results in lower antibacterial potency. nih.gov

Florfenicol is a fluorinated derivative of thiamphenicol. mdpi.com It maintains the p-methylsulfonyl group but also has the hydroxyl group at the C-3 position of the propanediol chain replaced by a fluorine atom. nih.govnih.gov This key modification prevents inactivation by CAT enzymes, making florfenicol effective against many chloramphenicol-resistant strains. nih.govnih.gov Its antibacterial activity is often similar to or greater than that of chloramphenicol and thiamphenicol. nih.govnih.gov

The following table provides a comparative overview of these derivatives.

FeatureChloramphenicolThiamphenicolFlorfenicolThis compound (Predicted)
Stereochemistry (1R,2R)-D-threo (Active) mdpi.com(1R,2R)-D-threo nih.gov(1R,2R)-D-threo nih.gov(1S,2S)-L-threo (Inactive Isomer) researchgate.net
p-Phenyl Substituent Nitro (-NO₂) mdpi.comMethylsulfonyl (-SO₂CH₃) nih.govMethylsulfonyl (-SO₂CH₃) nih.govNitro (-NO₂)
C1-Propanediol Substituent Hydroxyl (-OH) mdpi.comHydroxyl (-OH) nih.govHydroxyl (-OH) nih.govMethylsulfonyl (-O-SO₂CH₃)
C3-Propanediol Substituent Hydroxyl (-OH) mdpi.comHydroxyl (-OH) nih.govFluorine (-F) nih.govHydroxyl (-OH)
Activity vs. Chloramphenicol BaselineGenerally lower nih.govSimilar or higher nih.govSignificantly lower to inactive nih.govresearchgate.net
Resistance to CAT Susceptible pnas.orgSusceptible nih.govResistant nih.govSusceptible

Advanced Analytical Methodologies in the Research of 1 O Methylsulfonyl S,s Chloramphenicol

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds like 1-O-Methylsulfonyl (S,S)-Chloramphenicol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, confirming the successful addition of the methylsulfonyl group to the chloramphenicol (B1208) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual atoms. For this compound, 1H and 13C NMR spectra would be expected to show characteristic signals. The presence of the methylsulfonyl group would introduce a new singlet in the 1H NMR spectrum corresponding to the methyl protons, typically observed around δ 3.07 ppm. nih.gov The 13C NMR spectrum would correspondingly show a new signal for the methyl carbon. nih.gov The signals for the protons and carbons in the chloramphenicol core would also experience shifts due to the electronic effects of the new substituent.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HR-MS) would be employed to confirm its exact mass, which would be the sum of the mass of (S,S)-Chloramphenicol and the methylsulfonyl group, minus the mass of a hydrogen atom. The fragmentation pattern observed in the mass spectrum can further help in confirming the structure. For instance, the precursor ion at m/z 321 is characteristic for chloramphenicol in negative ion mode. fda.gov The addition of the methylsulfonyl group would result in a different precursor ion.

TechniqueExpected Observations for this compoundReference
1H NMR Appearance of a singlet for the methylsulfonyl (SO2CH3) protons. Shifts in signals of adjacent protons on the chloramphenicol backbone. nih.gov
13C NMR Appearance of a signal for the methyl carbon of the methylsulfonyl group. Shifts in signals of adjacent carbons. nih.gov
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of the derivative. Fragmentation pattern showing loss of the methylsulfonyl group and characteristic fragments of the chloramphenicol core. fda.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various research samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. nih.govnih.gov A reversed-phase C18 column is often employed for the separation of chloramphenicol and its derivatives. nih.govhelixchrom.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the nitroaromatic chromophore of the chloramphenicol structure absorbs strongly in the UV region, with a λmax around 272-274 nm. usc.eduresearchgate.net The purity of a this compound sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. osti.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for quantification, especially in complex biological matrices. frontiersin.orgnih.gov This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. researchgate.net For quantitative analysis, a multiple reaction monitoring (MRM) method is typically developed. shimadzu.comnih.gov This involves selecting a specific precursor ion for this compound and monitoring its characteristic product ions after fragmentation. This high degree of specificity allows for accurate quantification even at very low concentrations. fda.govnih.gov

MethodTypical ConditionsApplicationReference
HPLC Column: Reversed-phase C18Mobile Phase: Acetonitrile/Water or Methanol/BufferDetection: UV at ~270 nmPurity assessment of synthesized compound. nih.govnih.govijpsjournal.com
LC-MS/MS Column: Reversed-phase C18Ionization: Electrospray Ionization (ESI)Detection: Multiple Reaction Monitoring (MRM)Quantification in research samples (e.g., biological matrices). frontiersin.orgnih.govshimadzu.com

Theoretical and Computational Studies in the Research of 1 O Methylsulfonyl S,s Chloramphenicol

Molecular Docking Simulations for Ligand-Ribosome Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chloramphenicol (B1208) and its derivatives, these simulations are crucial for understanding their interaction with the bacterial ribosome, their primary target.

For chloramphenicol and its analogs, molecular docking studies are typically performed using the crystal structure of the bacterial ribosome, often from Escherichia coli or Thermus thermophilus. The simulations aim to elucidate the binding mode of the ligand within the peptidyl transferase center (PTC) on the 50S ribosomal subunit. Key interactions often involve hydrogen bonding and hydrophobic interactions with specific nucleotides of the 23S rRNA. For instance, studies on chloramphenicol itself have identified critical interactions with nucleotides such as A2451, C2452, G2505, and U2506. canada.caresearchgate.net

While no specific molecular docking data for 1-O-Methylsulfonyl (S,S)-Chloramphenicol has been published, it is hypothesized that the addition of the methylsulfonyl group at the 1-O position would alter the binding affinity and interaction profile compared to the parent compound. A molecular docking study would be necessary to determine how this modification affects the orientation within the PTC and its interactions with the ribosomal RNA. Such a study would typically calculate the binding energy, which provides an estimate of the stability of the ligand-ribosome complex.

Interactive Table: General Parameters for Molecular Docking of Chloramphenicol Analogs

ParameterDescriptionTypical SoftwarePDB ID for Ribosome
Binding AffinityEstimated free energy of binding (in kcal/mol). Lower values indicate stronger binding.AutoDock Vina, Glide3OFC, 6ND5
Hydrogen BondsNumber and nature of hydrogen bonds formed between the ligand and the ribosome.PyMOL, LigPlot+3OFC, 6ND5
Hydrophobic InteractionsNon-polar interactions contributing to binding stability.PyMOL, LigPlot+3OFC, 6ND5
RMSDRoot-mean-square deviation to validate the docking protocol against a known crystal structure.UCSF Chimera3OFC, 6ND5

Conformational Analysis of the Methylsulfonyl Moiety and Overall Structure

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like This compound , this analysis would be critical to understand its three-dimensional shape and flexibility, which are key determinants of its biological activity.

The conformation of the parent chloramphenicol molecule has been studied using both experimental techniques like X-ray crystallography and computational methods. scispace.com These studies have shown that the propanediol (B1597323) side chain adopts a relatively rigid conformation, which is believed to be important for its binding to the ribosome. scispace.com

Interactive Table: Key Dihedral Angles for Conformational Analysis of Chloramphenicol Derivatives

Dihedral AngleAtoms InvolvedSignificance
O-C-C-NOxygen of hydroxyl, adjacent carbons, and nitrogen of the amideDefines the orientation of the propanediol backbone
C-C-N-CCarbons of the propanediol backbone, amide nitrogen, and carbonyl carbonDescribes the rotation around the C-N bond
C-O-S-CCarbon at the 1-position, oxygen, sulfur, and methyl carbonDetermines the orientation of the methylsulfonyl group

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. nih.govuobaghdad.edu.iq For This compound , these calculations could provide profound insights into its mechanism of action at a subatomic level.

These calculations can be used to determine a variety of properties, including:

Partial atomic charges: To understand the electrostatic interactions with the ribosome.

Frontier molecular orbitals (HOMO and LUMO): To assess the molecule's reactivity and stability. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): To visualize the regions of the molecule that are electron-rich or electron-poor, which is crucial for identifying potential sites for interaction with the ribosome.

While no such calculations have been reported for This compound , studies on other sulfonamide derivatives have demonstrated the utility of these methods in correlating molecular structure with biological activity. nih.govresearchgate.net For the specific compound , quantum chemical calculations would be invaluable for understanding how the electron-withdrawing nature of the methylsulfonyl group affects the electronic properties of the chloramphenicol scaffold and, consequently, its interaction with the ribosomal target.

Interactive Table: Common Quantum Chemical Properties and Their Significance

PropertyDescriptionTypical Computational MethodSignificance for Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.DFT (e.g., B3LYP)Relates to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.DFT (e.g., B3LYP)Relates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.DFT (e.g., B3LYP)Indicator of chemical reactivity and stability.
Dipole MomentMeasure of the net molecular polarity.DFT (e.g., B3LYP)Influences solubility and binding interactions.

Q & A

Basic Research Questions

Q. How can the thermodynamic properties (e.g., solubility, partition coefficient) of 1-O-Methylsulfonyl (S,S)-Chloramphenicol be experimentally determined?

  • Methodology : Use volumetric, ultrasonic, and UV absorption studies to measure interactions in aqueous solutions across a temperature range (e.g., 288.15–318.15 K). Key parameters include ideal gas heat capacity (cpgc_{pg}), standard Gibbs free energy (gfg_f), and log10_{10} water solubility (log10wslog_{10}ws) . For partition coefficients, employ the McGowan method to estimate the compound’s behavior in octanol/water systems .
  • Validation : Compare results with computational predictions (e.g., Crippen or Joback methods) and validate via experimental replication .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with online pretreatment (e.g., methylcellulose-immobilized columns) to remove interfering sugars or proteins. Optimize extraction efficiency using ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) for complex matrices like honey .
  • Validation : Ensure method reproducibility by spiking samples with internal standards (e.g., nitrobenzene-d5) and adhering to regulatory limits (e.g., EU’s 0.3 µg/kg threshold) .

Advanced Research Questions

Q. How can structural modifications to the methylsulfonyl group enhance the antibacterial efficacy of Chloramphenicol analogs?

  • Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying the methylsulfonyl group’s position and stereochemistry. Use computational tools (e.g., molecular docking) to predict binding affinity to the 50S ribosomal subunit. Validate via in vitro assays against resistant bacterial strains (e.g., Salmonella typhi) .
  • Data Analysis : Compare minimum inhibitory concentrations (MICs) of analogs to the parent compound and assess toxicity profiles using human leukocyte migration assays .

Q. What strategies resolve contradictions in reported solubility and thermodynamic data for Chloramphenicol derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., NIST Webbook for vapor pressure, Crippen vs. Joback methods for solubility). Investigate temperature-dependent discrepancies by replicating studies under controlled conditions (e.g., ±1°C tolerance) .
  • Critical Evaluation : Scrutinize experimental controls (e.g., solvent purity, calibration standards) and statistical significance of conflicting results .

Q. How can matrix effects in environmental or biological samples be minimized during Chloramphenicol analog analysis?

  • Methodology : Optimize sample preparation using experimental design (e.g., Box-Behnken design) to identify critical factors (e.g., pH, solvent ratio). Employ matrix-matched calibration curves and isotope dilution to correct for signal suppression/enhancement in LC-MS/MS .
  • Advanced Tools : Integrate high-resolution mass spectrometry (HRMS) for non-targeted screening of interfering compounds .

Q. What in silico approaches predict the environmental persistence and toxicity of this compound?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity (e.g., LC50_{50} for aquatic organisms). Validate predictions with experimental data from microbial degradation assays .
  • Regulatory Alignment : Cross-reference results with ZDHC MRSL limits for hazardous chemicals and prioritize safer alternatives during synthesis .

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